2-chloro-N-(4-fluorophenyl)-4-nitrobenzamide
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Overview
Description
2-chloro-N-(4-fluorophenyl)-4-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a fluorophenyl group, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-fluorophenyl)-4-nitrobenzamide typically involves the reaction of 4-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
For industrial production, the process is scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. The recovery and recycling of reagents, such as triethylamine, are also considered to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-fluorophenyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of various substituted benzamides.
Reduction: Formation of 2-chloro-N-(4-fluorophenyl)-4-aminobenzamide.
Oxidation: Formation of higher oxidation state derivatives.
Scientific Research Applications
2-chloro-N-(4-fluorophenyl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-fluorophenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-fluorophenyl)benzamide: Similar structure but lacks the nitro group.
2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide: Contains an isopropyl group instead of the nitro group.
2-chloro-4-fluorophenyl N-isopropylcarbamate: Different functional group but similar core structure .
Uniqueness
2-chloro-N-(4-fluorophenyl)-4-nitrobenzamide is unique due to the presence of both the chloro and nitro groups, which confer distinct chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H8ClFN2O3 |
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Molecular Weight |
294.66 g/mol |
IUPAC Name |
2-chloro-N-(4-fluorophenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C13H8ClFN2O3/c14-12-7-10(17(19)20)5-6-11(12)13(18)16-9-3-1-8(15)2-4-9/h1-7H,(H,16,18) |
InChI Key |
PNLAPVODXCSKRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)F |
Origin of Product |
United States |
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